molecular formula C17H15NO3S B4618434 3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

Cat. No. B4618434
M. Wt: 313.4 g/mol
InChI Key: HJVPRUPVMUHOIG-DHDCSXOGSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione derivatives involves key steps such as alkylation and Knoevenagel condensation. These compounds are synthesized by direct acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride, a process confirmed by elemental analysis, IR, ^1H NMR, and MS spectroscopy. Additionally, the crystal structure of specific derivatives has been determined using single-crystal X-ray diffraction data (Popov-Pergal et al., 2010).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a thiazolidine-2,4-dione core, which is crucial for their biological activities. Detailed structural analysis is achieved through spectroscopic methods including IR, ^1H NMR, and MS, alongside X-ray crystallography which provides insights into the crystal structure and conformation of the compounds (Holota et al., 2022).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, including the Knoevenagel condensation, which is essential for their synthesis. The reactivity is influenced by the thiazolidine-2,4-dione core and the substituted arylidene moiety, contributing to their broad spectrum of biological activities. The regioselectivity of alkylation reactions in an alkaline environment further exemplifies their complex chemical behavior (Marc et al., 2021).

Scientific Research Applications

Anticancer Potential Thiazolidine derivatives, including structures similar to the specified compound, have been explored for their anticancer properties. Studies have shown that these compounds exhibit cytotoxic activities against various cancer cell lines, suggesting their potential as anticancer agents. The mechanism involves the inhibition of DNA topoisomerase I activity and induction of apoptosis, highlighting their promise in cancer therapy (Barros et al., 2013).

Antimicrobial and Antifungal Activities Thiazolidine derivatives have demonstrated significant antimicrobial and antifungal activities. Synthesized compounds were evaluated against pathogenic strains, showing inhibitory activities that suggest their application in treating infections. These findings indicate the potential use of such compounds in developing new antimicrobial and antifungal agents (Stana et al., 2014).

Aldose Reductase Inhibitory Activity In the context of managing diabetic complications, some thiazolidine-2,4-diones have been identified as potent aldose reductase inhibitors. These inhibitors could potentially manage or prevent complications arising from diabetes, making them significant in the study of diabetes treatment (Sever et al., 2021).

Corrosion Inhibition The corrosion inhibition properties of thiazolidinedione derivatives on carbon steel in acidic environments have been studied, demonstrating their effectiveness in protecting metal surfaces. This application is crucial in industries where metal corrosion is a significant issue, suggesting a potential for these compounds in developing eco-friendly corrosion inhibitors (Chaouiki et al., 2022).

properties

IUPAC Name

(5Z)-5-[(5-methylfuran-2-yl)methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-11-3-6-13(7-4-11)10-18-16(19)15(22-17(18)20)9-14-8-5-12(2)21-14/h3-9H,10H2,1-2H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJVPRUPVMUHOIG-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(O3)C)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(O3)C)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-(4-methylbenzyl)-5-[(5-methyl-2-furyl)methylene]-1,3-thiazolidine-2,4-dione

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